![molecular formula C29H23N3O B2998830 6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 612041-12-0](/img/structure/B2998830.png)

6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

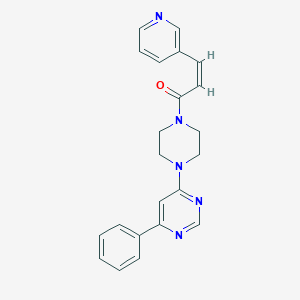

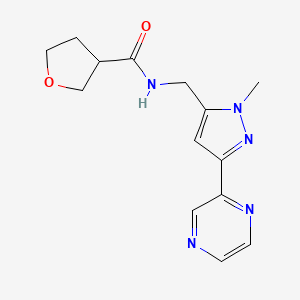

The compound “6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline” is a complex organic molecule. It has a molecular formula of C29H23N3O2 and an average mass of 445.512 Da .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple aromatic rings and functional groups. The exact structure would require more specific information or computational modeling for accurate determination .Chemical Reactions Analysis

Quinoxaline derivatives are known to undergo various chemical reactions. For instance, they can undergo oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions . The specific reactions that “this compound” can undergo would depend on its specific molecular structure and the reaction conditions.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

One significant area of application for indoloquinoxaline derivatives is in organic synthesis, where these compounds serve as key intermediates or targets for the development of complex molecules. For instance, the synthesis of N-substituted indolo[2,3-b]quinoxalines has been achieved through a Ru(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines, demonstrating the versatility of these compounds in facilitating double C-N bond formation with broad substrate scope applicability (Sudip Laru et al., 2021). Additionally, the utility of gold-catalyzed annulations to construct 6H-indolo[2,3-b]quinoline cores highlights the synthetic potential of these derivatives in accessing naturally occurring alkaloids (M. Tsai et al., 2018).

Material Science and Optoelectronics

Indoloquinoxaline derivatives also find applications in material science, particularly in the development of organic electronic and optoelectronic devices. The synthesis and characterization of triarylamines based on 6H-indolo[2,3-b]quinoxaline for potential use in organic light-emitting diodes (OLEDs) have been reported. These compounds exhibit varied electronic absorption and emission spectra, indicating their suitability for use as green or yellow emitters in OLEDs (K. Thomas and Payal Tyagi, 2010). Moreover, the development of solution-processable indoloquinoxaline derivatives for electroluminescence applications further underscores the relevance of these materials in the field of organic electronics (Payal Tyagi et al., 2011).

Zukünftige Richtungen

Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research could focus on developing newer synthetic strategies, exploring their potential biological activities, and investigating their potential applications in various fields such as medicine and materials science .

Eigenschaften

IUPAC Name |

9-methyl-6-[(2-phenylmethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23N3O/c1-20-15-16-26-23(17-20)28-29(31-25-13-7-6-12-24(25)30-28)32(26)18-22-11-5-8-14-27(22)33-19-21-9-3-2-4-10-21/h2-17H,18-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVPZZMPHFSINU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OCC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Pyridin-3-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2998748.png)

![1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2998750.png)

![2-Cyclopropyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2998760.png)

![3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-chlorophenyl)-5-hydroxy[4,5']-bipyrazol](/img/structure/B2998768.png)

![1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2998769.png)